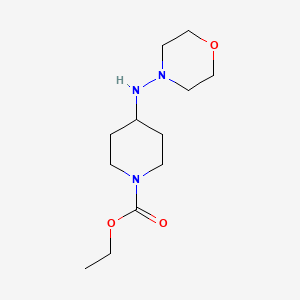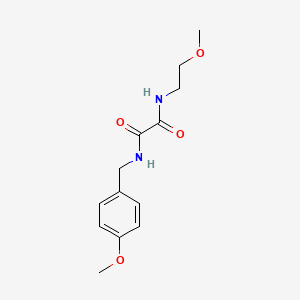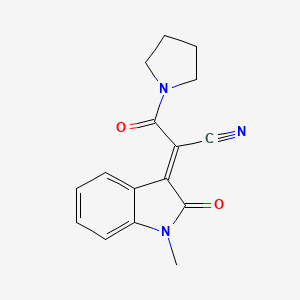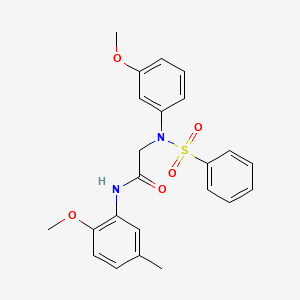
ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate, also known as EMAP or Compound 1, is a chemical compound that has been studied for its potential use in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate is not fully understood, but it is believed to act as a selective inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate may help to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects, including the ability to improve cognitive function and memory in animal studies. It has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-understood mechanism of action, which makes it useful for studying the effects of acetylcholinesterase inhibition. However, one limitation of using ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate is that it may not accurately reflect the effects of other acetylcholinesterase inhibitors, as it is a relatively selective inhibitor.
Direcciones Futuras
There are a number of potential future directions for research on ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate and its effects on cognitive function and memory.
Métodos De Síntesis
Ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate can be synthesized through a multi-step process starting with the reaction of 4-morpholinecarboxaldehyde with ethyl acetoacetate, followed by reduction with sodium borohydride and reaction with piperidine-1-carboxylic acid. The resulting product is then treated with sulfuric acid to obtain ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate as a white crystalline solid.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
ethyl 4-(morpholin-4-ylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-2-18-12(16)14-5-3-11(4-6-14)13-15-7-9-17-10-8-15/h11,13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSCKMQNFWPWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B5122590.png)
![4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5122597.png)
![N-[3-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5122615.png)
![N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5122626.png)

![N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5122638.png)
![dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate](/img/structure/B5122644.png)
![4-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5122648.png)
![4-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5122651.png)

![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)
![N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)

